(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
CAS No.: 2320444-31-1
Cat. No.: VC4296683
Molecular Formula: C12H17N3O2
Molecular Weight: 235.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320444-31-1 |
|---|---|
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.287 |
| IUPAC Name | (5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3 |
| Standard InChI Key | ABRSVIWXLGPHES-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3 |
Introduction
Chemical Identity and Structural Features
Basic Molecular Properties
The compound’s chemical identity is defined by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 2320444-31-1 |
| IUPAC Name | (5-Methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
| Molecular Formula | |
| Molecular Weight | 235.287 g/mol |
| Standard InChI | InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(...) |
The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) contributes electron-withdrawing characteristics, while the azetidine-pyrrolidine system introduces conformational flexibility and basicity .
Structural Analysis
The compound’s structure features three key domains:
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Isoxazole Ring: Positioned at the 5-methylisoxazol-3-yl group, this moiety enhances metabolic stability and participates in hydrogen bonding interactions with biological targets .
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Azetidine Scaffold: The four-membered azetidine ring introduces strain, increasing reactivity while maintaining rigidity—a balance critical for optimizing pharmacokinetic properties .
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Pyrrolidine Substituent: The 3-(pyrrolidin-1-yl) group on the azetidine ring provides a secondary amine, facilitating solubility and interactions with enzymes or receptors .
This hybrid structure enables dual functionality: the isoxazole acts as a pharmacophore, while the azetidine-pyrrolidine system modulates target affinity and bioavailability .
Synthesis and Characterization
Synthetic Pathways
The synthesis of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves multi-step reactions, as inferred from analogous compounds :
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Isoxazole Preparation: 5-Methylisoxazole is synthesized via cyclocondensation of hydroxylamine with β-diketones or alkynones under acidic conditions .
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Azetidine Functionalization: The azetidine ring is modified at the 3-position through nucleophilic substitution with pyrrolidine, typically using a metal catalyst (e.g., Pd) in polar aprotic solvents like DMF .
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Coupling Reaction: A ketone bridge connects the isoxazole and azetidine-pyrrolidine units via a Friedel-Crafts acylation or amide coupling, often employing DCM as the solvent.
Key reaction conditions include temperatures of 50–80°C, inert atmospheres, and purification via column chromatography .
Applications in Drug Discovery
Role of Azetidine in Molecular Design
Azetidines are prized in medicinal chemistry for their:
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Conformational Rigidity: Reduces entropic penalties during target binding .
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Metabolic Stability: Resists oxidative degradation compared to larger heterocycles .
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Synthetic Versatility: Facilitates rapid analog generation via ring-opening or functional group interconversion .
Isoxazole as a Pharmacophore
The 5-methylisoxazole group enhances:
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Electron-Deficient Character: Promotes π-π stacking with aromatic residues in enzyme active sites .
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Hydrogen Bond Acceptance: The oxazole oxygen interacts with serine or threonine residues .
Future Directions
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Structural Optimization: Modifying the pyrrolidine substituent or isoxazole methyl group could improve potency and selectivity.
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Mechanistic Studies: Elucidating the compound’s molecular targets through proteomics or crystallography is essential.
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In Vivo Testing: Evaluating pharmacokinetics and toxicity in animal models will validate therapeutic potential.
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